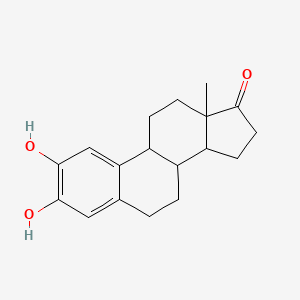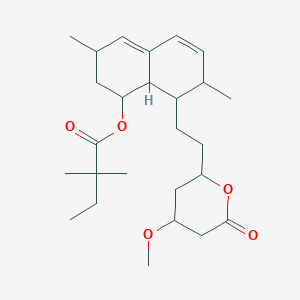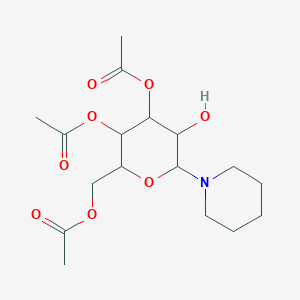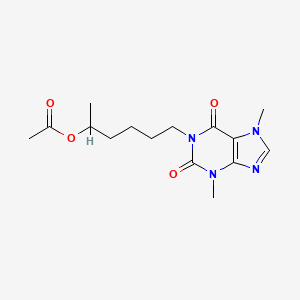
5'-O-Acetyl (R)-Lisofylline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5’-O-Acetyl ®-Lisofylline is a derivative of lisofylline, a compound known for its anti-inflammatory and immunomodulatory properties. This compound is of interest due to its potential therapeutic applications, particularly in the treatment of inflammatory diseases and conditions involving immune system dysregulation.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5’-O-Acetyl ®-Lisofylline typically involves the acetylation of lisofylline. The process begins with the preparation of lisofylline, which is then subjected to acetylation using acetic anhydride in the presence of a base such as pyridine. The reaction is carried out under controlled conditions to ensure the selective acetylation at the 5’-O position.
Industrial Production Methods
In an industrial setting, the production of 5’-O-Acetyl ®-Lisofylline follows similar principles but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yield and purity. The use of automated systems for monitoring and controlling the reaction conditions is common to ensure consistency and efficiency.
化学反応の分析
反応の種類
5’-O-アセチル ®-リソフィリンは、次のようなさまざまな化学反応を起こします。
酸化: この化合物は、対応するケトンまたはアルデヒドを形成するために酸化することができます。
還元: 還元反応により、元の化合物であるリソフィリンに戻すことができます。
置換: 適切な条件下では、アセチル基を他の官能基で置換することができます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムが含まれます。
還元: 水素化リチウムアルミニウムまたは水素化ホウ素ナトリウムなどの還元剤が使用されます。
置換: 塩酸や水酸化ナトリウムなどの試薬が、置換反応を促進することができます。
生成される主な生成物
酸化: ケトンまたはアルデヒドの生成。
還元: リソフィリンの再生。
置換: 使用された試薬に応じて、さまざまな置換誘導体の生成。
4. 科学研究における用途
5’-O-アセチル ®-リソフィリンは、いくつかの科学研究における用途があります。
化学: アセチル化反応とその速度論を研究するためのモデル化合物として使用されます。
生物学: 細胞シグナル伝達経路や免疫応答への影響について調査されています。
医学: 炎症性疾患、自己免疫疾患、特定の種類の癌の治療における潜在的な治療効果について調査されています。
産業: 新薬の開発や品質管理プロセスにおける基準化合物として利用されています。
科学的研究の応用
5’-O-Acetyl ®-Lisofylline has several scientific research applications:
Chemistry: Used as a model compound to study acetylation reactions and their kinetics.
Biology: Investigated for its effects on cellular signaling pathways and immune responses.
Medicine: Explored for its potential therapeutic effects in treating inflammatory diseases, autoimmune disorders, and certain types of cancer.
Industry: Utilized in the development of new pharmaceuticals and as a reference compound in quality control processes.
作用機序
5’-O-アセチル ®-リソフィリンの作用機序には、特定の分子標的や経路との相互作用が含まれます。
分子標的: 炎症反応に関与する酵素、例えばシクロオキシゲナーゼやリポオキシゲナーゼを標的としています。
関連する経路: この化合物は、活性化B細胞の核因子κ軽鎖エンハンサー(NF-κB)経路などのシグナル伝達経路を調節し、炎症性サイトカインやメディエーターの産生を減少させます。
6. 類似の化合物との比較
類似の化合物
リソフィリン: 抗炎症作用で知られる元の化合物。
5’-O-アセチル-レニエラマイシンT: 抗癌作用の可能性を持つ別のアセチル化化合物。
5-O-アセチルブラクテアノライドA: 抗炎症作用を持つブタノライド誘導体。
独自性
5’-O-アセチル ®-リソフィリンは、5’-O 位での特異的なアセチル化により、元の化合物であるリソフィリンと比較して安定性と生物学的利用能が向上しているため、独特です。この修飾は、治療効果を高め、副作用を軽減する可能性もあります。
類似化合物との比較
Similar Compounds
Lisofylline: The parent compound, known for its anti-inflammatory properties.
5’-O-Acetyl-Renieramycin T: Another acetylated compound with potential anti-cancer properties.
5-O-Acetyl Bracteanolide A: A butanolide derivative with anti-inflammatory activity.
Uniqueness
5’-O-Acetyl ®-Lisofylline is unique due to its specific acetylation at the 5’-O position, which enhances its stability and bioavailability compared to its parent compound, lisofylline. This modification also potentially improves its therapeutic efficacy and reduces side effects.
特性
IUPAC Name |
6-(3,7-dimethyl-2,6-dioxopurin-1-yl)hexan-2-yl acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N4O4/c1-10(23-11(2)20)7-5-6-8-19-14(21)12-13(16-9-17(12)3)18(4)15(19)22/h9-10H,5-8H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLTCMPQBQCXKHK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCCN1C(=O)C2=C(N=CN2C)N(C1=O)C)OC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![6-[5-(5,7-Dihydroxy-4-oxo-2,3-dihydrochromen-2-yl)-2-methoxyphenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12318239.png)

![Pyridinium,1-[[7-[[(2-amino-4-thiazolyl)[(1-carboxy-1-methylethoxy)imino]acetyl]amino]-2-carboxy-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-en-3-yl]methyl]-,inner salt, hydrate, [6R-[6a,7b(Z)]]-](/img/structure/B12318244.png)
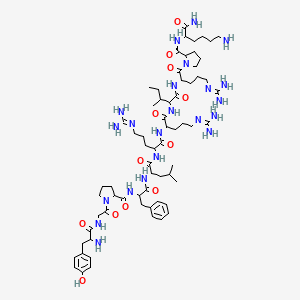
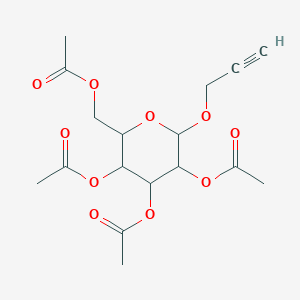
![6-(4,5-dimethyl-6-oxo-2,3-dihydropyran-2-yl)-2-hydroxy-6,13-dimethyl-7-oxapentacyclo[10.8.0.02,9.05,9.013,18]icosa-15,18-diene-8,14-dione](/img/structure/B12318258.png)
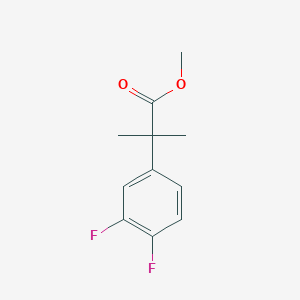
![2-[(Tert-butoxycarbonyl)amino]-3-[(2,4-dinitrophenyl)amino]propanoic acid](/img/structure/B12318268.png)
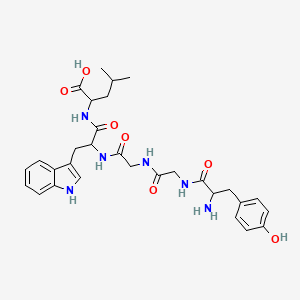
![2,8-Dihydroxy-12-(2-hydroxypropan-2-yl)-7-methylspiro[4,10-dioxatetracyclo[7.2.1.02,7.03,5]dodecane-6,2'-oxirane]-11-one](/img/structure/B12318280.png)
